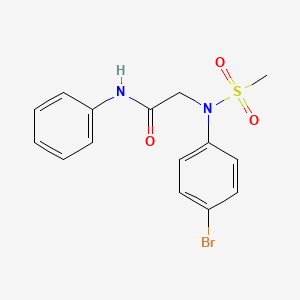
methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest to researchers due to its unique chemical structure and its ability to interact with biological systems. In
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One area of interest is its ability to interact with enzymes involved in DNA repair. This molecule has been shown to inhibit the activity of PARP-1, an enzyme involved in the repair of DNA damage. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Wirkmechanismus
The mechanism of action of methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves its interaction with enzymes involved in DNA repair. Specifically, this molecule has been shown to inhibit the activity of PARP-1, an enzyme involved in the repair of DNA damage. This inhibition leads to the accumulation of DNA damage and sensitizes cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP-1, this molecule has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the accumulation of DNA damage caused by the inhibition of PARP-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments is its ability to sensitize cancer cells to chemotherapy and radiation therapy. This makes it a potentially useful tool for researchers studying cancer treatments. However, one limitation of this molecule is its potential toxicity. Further research is needed to determine the safety and efficacy of this molecule in vivo.
Zukünftige Richtungen
There are several future directions for research on methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate. One area of interest is its potential use in combination with other cancer treatments. Researchers are also interested in exploring the use of this molecule in other areas of scientific research, such as the study of DNA repair mechanisms. Additionally, further research is needed to determine the safety and efficacy of this molecule in vivo, and to develop more efficient synthesis methods.
Synthesemethoden
Methyl 2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be synthesized using a variety of methods. One common method involves the reaction of 2-acetyl furan with 2-aminobenzoic acid in the presence of a catalyst such as triethylamine. The resulting product is then methylated using methyl iodide to yield this compound.
Eigenschaften
IUPAC Name |
methyl 2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-7-8-15(20-10)14-9-12(16(18)19-2)11-5-3-4-6-13(11)17-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXUNYFRKSYNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5814449.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5814455.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5814468.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(4-nitrophenyl)acrylamide](/img/structure/B5814481.png)

![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)

![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)
![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)